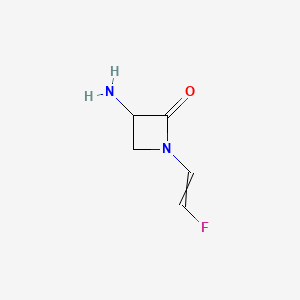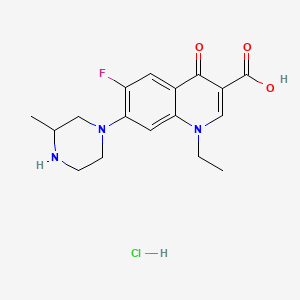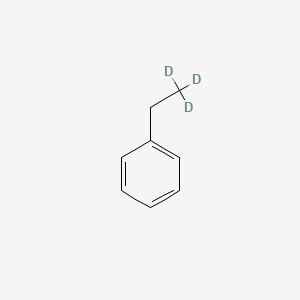![molecular formula C20H26O4 B13839046 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) is a complex organic compound that serves as an intermediate in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer. This compound is characterized by its intricate molecular structure and significant role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) involves multiple steps, starting from simpler precursors. The process typically includes the protection of hydroxyl groups, selective deprotection, and functional group transformations. The reaction conditions often require specific solvents like chloroform, dichloromethane (DCM), ethyl acetate, and methanol. The compound is synthesized under controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound) is scaled up using optimized reaction conditions and advanced equipment. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain product quality. The compound is stored at -20°C to preserve its stability.
化学反応の分析
Types of Reactions
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in Paclitaxel synthesis, it plays a crucial role in cancer treatment research.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) is primarily related to its role as an intermediate in Paclitaxel synthesis. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cancer cell death. The molecular targets and pathways involved include tubulin binding and disruption of the mitotic spindle apparatus.
類似化合物との比較
Similar Compounds
Similar compounds to 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III) include other intermediates in the synthesis of Paclitaxel and related taxanes. These compounds share structural similarities and are used in similar synthetic pathways.
Uniqueness
The uniqueness of this compound) lies in its specific functional groups and stereochemistry, which are crucial for its role in Paclitaxel synthesis. Its unique structure allows for selective reactions and transformations that are essential for producing the final active pharmaceutical ingredient.
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(1'S,5'S,9'R,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14+,17-,18-,20-/m0/s1 |
InChIキー |
BAMMJXIMVWLRCU-BNHYCTBLSA-N |
異性体SMILES |
C[C@]12CC=C3[C@H]([C@H]1CCC2=O)CC[C@]45[C@]3(O4)CCC6(C5)OCCO6 |
正規SMILES |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
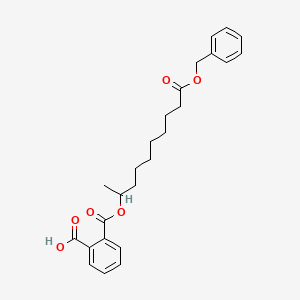
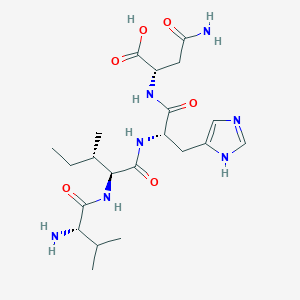

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
